3-Butoxy-2,4-difluorophenylboronic acid
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Overview
Description
3-Butoxy-2,4-difluorophenylboronic acid is an organoboron compound with the molecular formula C10H13BF2O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with butoxy and difluoro groups. This compound is of interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butoxy-2,4-difluorophenylboronic acid typically involves the reaction of 3-butoxy-2,4-difluorophenyl halide with a boronic acid derivative under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .
Chemical Reactions Analysis
Types of Reactions
3-Butoxy-2,4-difluorophenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalyst (e.g., palladium acetate), base (e.g., potassium carbonate), aryl or vinyl halides.
Conditions: Organic solvents (e.g., toluene, dimethylformamide), elevated temperatures (typically 80-100°C).
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
3-Butoxy-2,4-difluorophenylboronic acid is used extensively in scientific research due to its versatility in organic synthesis. Its applications include:
Mechanism of Action
The mechanism of action of 3-Butoxy-2,4-difluorophenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Butoxy-2,4-difluorophenylboronic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in cross-coupling reactions. The presence of both butoxy and difluoro groups can enhance its solubility and stability, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
(3-butoxy-2,4-difluorophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BF2O3/c1-2-3-6-16-10-8(12)5-4-7(9(10)13)11(14)15/h4-5,14-15H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQMUWAHCITXBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)OCCCC)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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